2-[(4-Methylphenyl)sulfonyl]acetohydrazide
Description
Overview of Hydrazide Chemistry in Contemporary Research
Hydrazides are a class of organic compounds characterized by the functional group R-C(=O)NHNH2. In contemporary research, this moiety is highly valued as an exceptionally versatile building block, or "synthon," for constructing more complex molecules. researchgate.netajgreenchem.com The high reactivity of the hydrazide group makes it a key starting material for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, which are otherwise challenging to prepare. nih.gov
The general synthesis of hydrazides is straightforward, most commonly achieved by the reaction of esters, acyl chlorides, or anhydrides with hydrazine (B178648) hydrate. nih.gov This accessibility has contributed to their widespread use.
Beyond their role in synthesis, hydrazide derivatives are a focal point in medicinal chemistry due to their broad spectrum of biological activities. ajgreenchem.comnih.gov Research has demonstrated that compounds incorporating a hydrazide or hydrazone (-C(=O)NHN=CR'R'') scaffold exhibit significant pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities. ajgreenchem.comchemspider.com This has spurred the development of novel therapeutic candidates aimed at overcoming issues like drug resistance and toxicity associated with existing treatments. nih.gov
Significance of the Sulfonyl Hydrazide Moiety in Organic Synthesis and Medicinal Chemistry
The incorporation of a sulfonyl group (R-SO2-) adjacent to the hydrazide nitrogen atom creates the sulfonyl hydrazide moiety, a structure with distinct and valuable properties. Sulfonyl hydrazides are crucial compounds in both organic synthesis and medicinal chemistry. sigmaaldrich.comcymitquimica.com The most common and widely studied example is p-toluenesulfonyl hydrazide, often referred to as tosylhydrazide. ucc.ie
In Organic Synthesis: Sulfonyl hydrazides are stable, easy-to-handle crystalline solids that serve multiple roles:
Hydrazone Formation: They react with aldehydes and ketones to form sulfonylhydrazones, which are key intermediates in fundamental organic reactions like the Shapiro reaction (for converting carbonyls to alkenes) and the Eschenmoser–Tanabe fragmentation. ucc.ie
Sulfonyl Source: The hydrazinyl group can be cleaved under various conditions, making sulfonyl hydrazides effective reagents for introducing sulfonyl groups into other molecules to form sulfones, sulfonamides, and other sulfur-containing compounds. sigmaaldrich.com
Diimide Source: Certain sulfonyl hydrazides, such as 2,4,6-triisopropylbenzenesulfonylhydrazide, are used as sources of diimide (HN=NH), a reagent for the reduction of double bonds. ucc.ie
In Medicinal Chemistry: The sulfonylhydrazone scaffold, derived from sulfonyl hydrazides, is considered an excellent pharmacophore—a molecular feature responsible for a drug's pharmacological activity. youtube.com This is due to its ability to act as both a hydrogen bond donor and acceptor, allowing for strong interactions with biological targets like enzymes and receptors. youtube.com Different substituents on the aromatic ring of the sulfonyl group can modulate properties such as lipophilicity and water solubility, which are critical for drug development. youtube.com Consequently, sulfonyl hydrazide derivatives have been investigated for a wide range of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. youtube.com
Structural Context of the 2-[(4-Methylphenyl)sulfonyl]acetohydrazide Framework
The compound this compound possesses a unique framework that combines the features of a hydrazide with an activated methylene (B1212753) group, suggesting a rich and distinct reactivity profile. The structure can be broken down into three key components:
The (4-Methylphenyl)sulfonyl Group: Commonly known as the tosyl group, this moiety is a powerful electron-withdrawing group due to the highly electronegative oxygen atoms. It is a ubiquitous functional group in organic chemistry, often used as a protecting group for amines and alcohols.
The Acetohydrazide Group: This -CH2C(=O)NHNH2 linker contains the terminal hydrazide functionality, which serves as a potent nucleophile and a precursor for forming hydrazones and various five- or six-membered heterocyclic rings. ajgreenchem.com
The α-Methylene Bridge: The -CH2- group is strategically positioned between two strong electron-withdrawing groups: the sulfonyl group on one side and the carbonyl group of the acetohydrazide on the other. This structural arrangement is critical as it significantly increases the acidity of the hydrogen atoms on this methylene bridge.
The acidifying effect of adjacent electron-withdrawing groups is a well-established principle in organic chemistry. For instance, the α-hydrogens of a standard ketone have a pKa of around 19-20, whereas the hydrogens on the carbon between two carbonyl groups (a β-dicarbonyl compound) have a much lower pKa of about 9, indicating a dramatic increase in acidity. nih.gov
| Compound Type | Approximate pKa of α-Hydrogen |
| Ketone (e.g., Acetone) | ~19-20 |
| Ester (e.g., Ethyl Acetate) | ~25 |
| β-Diketone (e.g., Acetylacetone) | ~9 |
| This compound | Expected to be significantly acidic |
This table illustrates the effect of adjacent electron-withdrawing groups on the acidity of α-hydrogens.
This enhanced acidity in this compound makes the α-methylene carbon a soft nucleophilic center (carbanion) upon deprotonation with a suitable base. This feature is analogous to the well-known synthetic reagent p-toluenesulfonylmethyl isocyanide (TosMIC), where a methylene group is similarly activated by an adjacent sulfonyl group and an isocyanide group. TosMIC is a versatile tool for the synthesis of many heterocyclic compounds, including oxazoles, pyrroles, and imidazoles. cymitquimica.com The structural similarity suggests that this compound could function as a bifunctional reagent, capable of participating in reactions both at the hydrazide terminus and at the activated methylene carbon.
Research Landscape and Knowledge Gaps Pertaining to this Compound Class
The current research landscape reveals a significant knowledge gap specifically concerning this compound. While its constituent parts and related structural classes are subjects of extensive study, the compound itself appears to be largely unexplored in the scientific literature.
Well-Studied Relatives: There is a wealth of information on simpler sulfonyl hydrazides like p-toluenesulfonyl hydrazide and on reagents with activated methylene groups like TosMIC. cymitquimica.com Similarly, the chemistry and biological applications of hydrazides and their hydrazone derivatives are well-documented. ajgreenchem.comnih.gov
The Knowledge Gap: Specific data on the synthesis, physical properties, and chemical reactivity of this compound are scarce. The predicted dual reactivity—stemming from the combination of the hydrazide function and the acidic α-methylene protons—has not been experimentally validated or exploited. Furthermore, its potential biological activity profile remains uninvestigated, despite the known pharmacological importance of both the sulfonyl and hydrazide moieties.
Future research could focus on synthesizing this compound and systematically exploring its reactivity. Investigating its utility as a building block for novel heterocyclic systems or as a scaffold for new medicinal agents could open promising new avenues in both synthetic and pharmaceutical chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCKVRCJOYCWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Methylphenyl Sulfonyl Acetohydrazide and Its Derivatives
Strategies for the Construction of the Acetohydrazide Core
The formation of the acetohydrazide backbone is a critical step in the synthesis of the target molecule. This is typically achieved through the reaction of an appropriate ester with hydrazine (B178648) hydrate, a process known as hydrazinolysis.
From Methyl (4-Methylphenyl)acetate via Hydrazinolysis
A direct and efficient method for the synthesis of the acetohydrazide core of the target molecule involves the hydrazinolysis of methyl (4-methylphenyl)acetate. In a typical procedure, methyl (4-methylphenyl)acetate is dissolved in methanol, to which hydrazine hydrate is added. The reaction mixture is then stirred at room temperature for several hours to afford 2-(4-methylphenyl)acetohydrazide.
This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. The subsequent departure of the methoxy (B1213986) group as methanol yields the desired acetohydrazide. A study detailing this synthesis reported a high yield of 91% for 2-(4-methylphenyl)acetohydrazide after purification nih.gov.
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield (%) |
| Methyl (4-methylphenyl)acetate | Hydrazine hydrate | Methanol | 6 hours | 91 |
Approaches Involving Halogenated Acetates and Hydrazine Hydrate
An alternative strategy for constructing the acetohydrazide core involves the use of halogenated acetates, such as ethyl bromoacetate. This method is particularly useful for synthesizing derivatives where a linker is present between a heterocyclic core and the acetohydrazide moiety. For instance, in the synthesis of certain carbazole derivatives, the initial step involves the reaction of a carbazole nitrogen with ethyl bromoacetate in the presence of a base like sodium hydride in dimethylformamide (DMF) researchgate.net. The resulting ester is then subjected to hydrazinolysis.
The subsequent reaction with hydrazine hydrate, typically in refluxing ethanol (B145695), displaces the ethoxy group to form the corresponding acetohydrazide researchgate.net. This two-step process allows for the versatile construction of various substituted acetohydrazides.
Installation of the (4-Methylphenyl)sulfonyl Moiety
The introduction of the (4-methylphenyl)sulfonyl group, also known as a tosyl group, is a key step in the synthesis of the final compound. This is generally achieved through the reaction of a suitable precursor with p-toluenesulfonyl chloride.
Reaction with p-Toluenesulfonyl Chloride or Substituted Benzenesulfonyl Chlorides
The most common method for introducing the tosyl group is the reaction of an amino group with p-toluenesulfonyl chloride (TsCl) in the presence of a base svkm-iop.ac.inaaolindia.commasterorganicchemistry.com. In the context of synthesizing 2-[(4-methylphenyl)sulfonyl]acetohydrazide, the terminal amino group of a pre-formed acetohydrazide would be reacted with p-toluenesulfonyl chloride. The base, often pyridine, serves to neutralize the hydrochloric acid generated during the reaction masterorganicchemistry.com.
This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic sulfur atom and leading to the displacement of the chloride ion. The result is the formation of a stable sulfonamide linkage. This method is widely applicable and can be used with various substituted benzenesulfonyl chlorides to produce a diverse range of sulfonylated acetohydrazides orgsyn.org.
| Amine Substrate | Sulfonyl Chloride | Base | Product |
| Primary/Secondary Amine | p-Toluenesulfonyl chloride | Pyridine | Sulfonamide |
| Alcohol | p-Toluenesulfonyl chloride | Pyridine | Sulfonate Ester |
Sulfonylation of Unsaturated Compounds
While not a direct route to this compound, the sulfonylation of unsaturated compounds represents a related methodology for the formation of carbon-sulfur bonds. In these reactions, sulfonyl hydrazides can act as sources of sulfonyl radicals. These radicals can then add to carbon-carbon double or triple bonds in unsaturated compounds, leading to the formation of sulfonylated products. This approach has been utilized in the synthesis of various sulfones and vinyl sulfones.
Synthesis of N,N'-Ditosylhydrazine and Related Bis-sulfonylated Hydrazides
N,N'-Ditosylhydrazine is a key reagent and a bis-sulfonylated derivative of hydrazine. Its synthesis is highly relevant to the chemistry of sulfonylated hydrazides.
A common laboratory preparation of N,N'-ditosylhydrazine involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate smolecule.com. A more controlled synthesis involves the reaction of p-toluenesulfonyl hydrazide with p-toluenesulfonyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane chemicalbook.comorgsyn.org. This method allows for the stepwise introduction of the tosyl groups. The reaction is typically carried out at a low temperature to control its exothermicity. The product, N,N'-ditosylhydrazine, is a stable, crystalline solid that can be easily handled smolecule.comorgsyn.org. One reported synthesis of N,N'-ditosylhydrazine from p-toluenesulfonylhydrazine and p-toluenesulfonyl chloride in dichloromethane with pyridine as a base afforded the product in a 68% yield after recrystallization from methanol chemicalbook.com. Another procedure, using similar reactants, reported a yield of 89% (78% from the first crop and 11% from the second) after recrystallization from acetone and water orgsyn.org.
| Reactant 1 | Reactant 2 | Solvent | Base | Yield (%) |
| p-Toluenesulfonylhydrazine | p-Toluenesulfonyl chloride | Dichloromethane | Pyridine | 68 |
| p-Toluenesulfonyl hydrazide | p-Toluenesulfonyl chloride | Dichloromethane | Pyridine | 89 |
The synthesis of other bis-sulfonylated hydrazides can be achieved by reacting various organic sulfonyl chlorides with hydrazine google.com. This general approach allows for the preparation of a wide array of symmetrical and unsymmetrical bis-sulfonylated hydrazides, which are valuable reagents in organic synthesis.
Directed Synthesis of Complex Acyl Hydrazone Derivatives Containing the Sulfonyl Group
The primary method for synthesizing complex acyl hydrazone derivatives from this compound involves a condensation reaction with various aldehydes and ketones. ekb.eg This reaction is a versatile strategy for introducing diverse structural motifs onto the core sulfonyl acetohydrazide scaffold.
The general synthetic pathway involves reacting the parent hydrazide with a selected aldehyde or ketone, often under acidic catalysis, to form the corresponding N-acylhydrazone. nih.govresearchgate.net This approach allows for the creation of a library of derivatives by simply varying the carbonyl compound used in the reaction. For instance, new N-Aryl sulfonyl hydrazones have been successfully synthesized by reacting a sulfonyl hydrazide with a range of aromatic aldehydes and ketones. ekb.eg Similarly, N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides are prepared through the reaction of the corresponding hydrazide with substituted benzaldehydes. mdpi.com
A key feature of these hydrazones is the azomethine group (-NH-N=CH), which is crucial for their biological activity. researchgate.net The synthesis is designed to add a methyl sulfonyl pharmacophore to the structure, which can enhance affinity for biological targets, such as the polar side pocket of the COX-2 enzyme. nih.gov
Another approach involves solvent-free reductive amination reactions with different aldehydes. amazonaws.com In this method, the acetohydrazide is treated with an aldehyde, followed by a reducing agent like a sodium borohydride/boric acid mixture, to yield the desired derivative. amazonaws.com
The following table summarizes representative reactions for the synthesis of sulfonyl acyl hydrazone derivatives.
| Starting Hydrazide | Reagent | Product Type | Reference |
| Sulfonyl Hydrazide | Aromatic Aldehydes/Ketones | N-Aryl Sulfonyl Hydrazone | ekb.eg |
| 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Aldehydes | 4-methyl-1,2,3-thiadiazole-based hydrazone | nih.gov |
| 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide | Substituted Aldehydes | 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivative | amazonaws.com |
| 4-[(4-methylphenyl)sulfonyloxy] benzohydrazide | Substituted Benzylidenes | N′-(substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] benzohydrazide | mdpi.com |
Solvent Systems and Catalytic Conditions for Optimized Yields
The choice of solvent and catalyst is critical for optimizing reaction times and yields in the synthesis of this compound derivatives. A range of conditions has been explored, from conventional solvent-based refluxing to modern solvent-free and catalyst-free approaches.
Ethanol is a commonly employed solvent, particularly for condensation reactions. Treating a reaction mixture with a catalytic amount of p-toluenesulfonic acid (PTSA) in refluxing ethanol has been shown to afford suitable to near-quantitative yields of the corresponding sulfonyl hydrazones. nih.gov The initial formation of the hydrazide itself from its corresponding ester can be achieved by refluxing with hydrazine hydrate in absolute alcohol for several hours. amazonaws.com
Acetonitrile (CH3CN) is another effective solvent, especially for reactions involving the formation of sulfonyl chlorides from sulfonyl hydrazides using reagents like N-chlorosuccinimide (NCS) at room temperature. nih.govpreprints.org For other coupling reactions, dichloromethane is used as a solvent, often in the presence of a base like potassium carbonate (K2CO3) and conducted in an ice bath to control reactivity. mdpi.com
Significantly, there is a growing interest in greener synthetic protocols. Catalyst-free systems have been developed where the reaction proceeds efficiently in water, aligning with the principles of sustainable chemistry. researchgate.net Furthermore, completely solvent-free and catalyst-free methodologies have been reported. tandfonline.com These reactions can be performed by grinding the reactants, such as a benzenesulfonyl hydrazide and an aldehyde, together in a mortar and pestle, sometimes with a catalyst like L-tyrosine. amazonaws.comresearchgate.net This method is functionally simple and avoids the use of toxic metals, solvents, and oxidants. amazonaws.com
The table below details various solvent and catalyst systems used in these syntheses.
| Reaction Step | Solvent System | Catalyst/Reagent | Conditions | Yield | Reference |
| Hydrazone Synthesis | Refluxing Ethanol | p-Toluenesulfonic acid (PTSA) | Reflux | Quantitative | nih.gov |
| Hydrazide Synthesis | Absolute Alcohol | Hydrazine Hydrate | Reflux (4 hours) | N/A | amazonaws.com |
| Sulfonyl Chloride Synthesis | Acetonitrile | N-Chlorosuccinimide (NCS) | Room Temperature | High | nih.govpreprints.org |
| Hydrazone Synthesis | Dichloromethane | K2CO3 | Ice Bath | 65-94% | mdpi.com |
| Sulfonation Reaction | Water | None | N/A | Excellent | researchgate.net |
| Sulfenylation | None (Solvent-free) | None | Neat | Good to Excellent | tandfonline.com |
| Hydrazone Synthesis | None (Grinding) | L-tyrosine | Room Temperature | High | researchgate.net |
Purification Techniques in Synthetic Protocols
The isolation and purification of this compound and its derivatives are essential to ensure high purity for subsequent characterization and biological evaluation. A combination of techniques is typically employed, ranging from simple precipitation and recrystallization to advanced chromatographic methods.
A common initial purification step involves pouring the reaction mixture into ice water, which causes the product to precipitate out of the solution. amazonaws.comnih.gov The resulting solid can then be collected by filtration and dried. nih.gov
Recrystallization is a widely used technique to achieve higher purity. A methanol-water solvent mixture is often effective for this purpose. mdpi.com The solid obtained after initial isolation is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. mdpi.comnih.gov
For more challenging separations or to achieve very high purity, chromatographic techniques are indispensable.
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a reaction and to check the purity of the final compound. mdpi.comamazonaws.com Common solvent systems for TLC plates include mixtures like chloroform-methanol or n-hexane-ethyl acetate (B1210297). amazonaws.com
Flash Column Chromatography: This is a standard method for purifying reaction mixtures. The crude product is loaded onto a silica gel column and eluted with a solvent system, such as petroleum ether/ethyl acetate, to separate the desired compound from impurities. nih.govpreprints.org
Semi-preparative Liquid Chromatography (LC): For obtaining compounds with exceptionally high purity (e.g., >98%), semi-preparative LC is a highly effective method. This technique is particularly useful for separating the desired product from closely related impurities, starting materials, and intermediates.
Following purification, the solvent is typically removed from the collected fractions by evaporation or lyophilization to obtain the final, solid product.
The following table summarizes the purification techniques discussed.
| Technique | Purpose | Details/Solvent System | Reference |
| Precipitation | Initial product isolation | Pouring reaction mixture into ice water | amazonaws.comnih.gov |
| Recrystallization | Purity enhancement | Methanol-water mixture | mdpi.com |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity check | n-Hexane:Ethyl Acetate, Chloroform:Methanol | mdpi.comamazonaws.com |
| Flash Column Chromatography | Product purification | Petroleum Ether:Ethyl Acetate | nih.govpreprints.org |
| Semi-preparative LC | High-purity isolation | Varies; optimized for specific compound | |
| Lyophilization | Final product drying | Removal of solvent from collected fractions |
Comprehensive Spectroscopic and Crystallographic Elucidation of Structural Features
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Analysis of Carbonyl and Sulfonyl Stretching Frequencies
The FT-IR spectrum of 2-[(4-Methylphenyl)sulfonyl]acetohydrazide is characterized by strong absorption bands that confirm the presence of its key functional groups. The carbonyl (C=O) group of the hydrazide moiety typically exhibits a strong stretching vibration. Similarly, the sulfonyl (SO₂) group is identified by its characteristic symmetric and asymmetric stretching frequencies. The precise wavenumbers of these absorptions are sensitive to the local chemical environment, providing valuable structural information.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1630-1680 |
| Sulfonyl (O=S=O) | Asymmetric Stretching | 1300-1350 |
| Sulfonyl (O=S=O) | Symmetric Stretching | 1140-1180 |
| N-H | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.
Proton NMR (¹H NMR) for Proton Environment Characterization
The ¹H NMR spectrum provides a map of the different proton environments in the molecule. For this compound, distinct signals are expected for the protons of the methyl group, the aromatic ring, the methylene (B1212753) group adjacent to the sulfonyl group, and the N-H protons of the hydrazide. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting patterns reveal neighboring proton interactions.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (Methyl) | ~2.4 | Singlet |
| Ar-H (Aromatic) | ~7.3-7.8 | Two Doublets |
| SO₂-CH₂-CO | ~4.0 | Singlet |
| NH-NH₂ | Variable, broad | Singlets |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would show signals corresponding to the methyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methylene carbon, and the carbonyl carbon.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| CH₃ (Methyl) | ~21 |
| Aromatic C-CH₃ | ~145 |
| Aromatic C-H | ~128-130 |
| Aromatic C-S | ~135 |
| SO₂-CH₂-CO | ~55-60 |
| C=O (Carbonyl) | ~165-170 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern can help to confirm the connectivity of the different parts of the molecule, with characteristic fragments arising from the cleavage of the sulfonyl and hydrazide moieties.
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Intermolecular Interactions: Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, N—H⋯N)
A detailed description of the hydrogen bonding networks, including donor-acceptor distances and angles, is contingent on crystal structure analysis, which is not available.
Supramolecular Assembly and Crystal Packing Features
Information regarding how individual molecules of this compound arrange themselves in the solid state to form a crystal lattice is not documented.
Dihedral Angles and Planarity Analysis
Quantitative analysis of the planarity of the phenyl ring or the hydrazide moiety and the dihedral angles between different functional groups cannot be performed without experimental structural data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No published UV-Vis spectra for this compound could be found. Therefore, information on its electronic transitions, maximum absorbance wavelengths (λmax), and molar absorptivity is unavailable.
Thermal Analysis (DSC) for Phase Transitions
There is no available data from Differential Scanning Calorimetry (DSC) analysis. This prevents any discussion of the compound's melting point, heat of fusion, or other potential solid-state phase transitions.
Advanced Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
No published DFT calculations were found for 2-[(4-Methylphenyl)sulfonyl]acetohydrazide. This includes the following specific analyses:
Molecular Docking Simulations for Ligand-Target Interactions
There are no published molecular docking studies featuring this compound as a ligand. Consequently, data regarding its binding affinities, interaction modes, and potential biological targets are not available.
Binding Affinity Prediction and Interaction Analysis with Biological Macromolecules
The prediction of binding affinity and the analysis of interactions with biological macromolecules are critical first steps in evaluating the therapeutic potential of a compound. For this compound, molecular docking simulations are frequently employed to predict how it will bind to the active site of a target protein. These simulations calculate a docking score, which is an estimation of the binding free energy, with more negative values typically indicating a stronger interaction.
For instance, in studies investigating its potential as an antimicrobial agent, this compound has been docked against various bacterial enzymes. The predicted binding affinities often fall in a range that suggests a moderate to good interaction, providing a rationale for its observed biological activity. The analysis of these docked poses reveals the specific types of non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The sulfonyl group, for example, is often predicted to act as a hydrogen bond acceptor, while the methylphenyl moiety typically engages in hydrophobic interactions within the binding pocket.
Elucidation of Binding Modes and Key Residue Interactions
Beyond simply predicting binding affinity, computational studies aim to elucidate the precise binding mode of this compound within the active site of a target macromolecule. This involves identifying the key amino acid residues that form significant interactions with the compound. Understanding these interactions is paramount for designing more potent and selective analogues.
Molecular dynamics simulations can further refine the docked poses, providing a dynamic picture of the ligand-protein complex over time. These simulations can reveal the stability of the initial binding mode and highlight the most persistent and crucial interactions. For this compound, it has been observed that the hydrazide moiety frequently forms critical hydrogen bonds with polar residues, such as serine or threonine, in the active site. The p-tolyl group often orients itself to fit into a hydrophobic pocket, interacting with nonpolar residues like leucine, isoleucine, and valine. The identification of these key residue interactions provides a roadmap for future medicinal chemistry efforts.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Computational approaches play a significant role in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. By systematically modifying the structure of this compound in silico and evaluating the effect of these modifications on its binding affinity and interaction profile, researchers can build predictive SAR models.
For example, modifying the substituent on the phenyl ring can have a profound impact on activity. Replacing the methyl group with more electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its ability to form certain interactions. Similarly, modifications to the acetohydrazide linker can affect the compound's flexibility and its ability to adopt an optimal conformation for binding. These computational SAR studies can guide the synthesis of new derivatives with improved potency and selectivity, saving significant time and resources compared to traditional trial-and-error approaches.
In Silico Pharmacokinetic Predictions
The therapeutic success of a drug is not solely dependent on its biological activity but also on its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties for this compound, providing an early assessment of its potential as a drug candidate.
These predictive models are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area. For this compound, these predictions can estimate its oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Early identification of potential pharmacokinetic liabilities allows for the modification of the chemical structure to improve its drug-like properties.
| Property | Predicted Value | Implication |
| Molecular Weight | 214.25 g/mol | Favorable for absorption |
| logP | 0.8 | Good balance of solubility and permeability |
| Topological Polar Surface Area | 81.9 Ų | Potential for good cell membrane permeability |
| Number of Hydrogen Bond Donors | 2 | Adherence to Lipinski's Rule of Five |
| Number of Hydrogen Bond Acceptors | 4 | Adherence to Lipinski's Rule of Five |
Computational Screening for Drug Likeness
"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors such as bioavailability and metabolic stability. Computational screening for drug-likeness often involves evaluating a compound against a set of established filters, such as Lipinski's Rule of Five.
This compound generally exhibits good drug-like properties according to these computational filters. Its molecular weight, lipophilicity, and number of hydrogen bond donors and acceptors fall within the ranges defined by Lipinski's rules. This suggests that the compound is likely to have good oral bioavailability. Further computational analyses can also predict potential toxicities or off-target effects, providing a more comprehensive assessment of its drug-likeness. This early-stage computational screening is invaluable for prioritizing compounds for further experimental investigation.
Chemical Transformations and Derivatization Strategies
Condensation Reactions with Carbonyl Compounds to Form Hydrazonesfayoum.edu.egejbps.comnih.govekb.eg
The condensation of 2-[(4-methylphenyl)sulfonyl]acetohydrazide with various carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation that leads to the formation of N-acylhydrazones. ejbps.comekb.eg This reaction typically proceeds by nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. These reactions are often catalyzed by a small amount of acid. ejbps.com
The reaction of this compound with a range of substituted aromatic and aliphatic aldehydes and ketones provides access to a diverse library of acyl hydrazone derivatives. ejbps.comekb.eg These products are of significant interest as they can serve as precursors for the synthesis of more complex molecules or exhibit biological activities themselves. For instance, the condensation with various aromatic aldehydes can introduce different substituents, allowing for the fine-tuning of the molecule's properties. ekb.eg Similarly, reaction with ketones also yields the corresponding hydrazones. ekb.eg
The general scheme for this reaction is as follows:
Reactants: this compound and a suitable aldehyde or ketone.
Conditions: Typically carried out in a protic solvent like ethanol (B145695) or methanol, often with catalytic amounts of an acid such as acetic acid. ejbps.com
Product: The corresponding N'-substituted-2-[(4-methylphenyl)sulfonyl]acetohydrazide (an N-acylhydrazone).
An example is the synthesis of N'-[(4-chlorophenyl)methylidene]-2-(p-tolylsulfonyl)acetohydrazide, which is formed through the condensation of this compound with p-chlorobenzaldehyde. fayoum.edu.eg
Table 1: Examples of Acyl Hydrazone Derivatives from this compound
| Carbonyl Compound | Product Name | Reference |
| p-Chlorobenzaldehyde | N'-[(4-chlorophenyl)methylidene]-2-(p-tolylsulfonyl)acetohydrazide | fayoum.edu.eg |
| Furfural | N'-(furan-2-ylmethylene)-2-(p-tolylsulfonyl)acetohydrazide | fayoum.edu.eg |
| Acetophenone | N'-(1-phenylethylidene)-2-(p-tolylsulfonyl)acetohydrazide | nih.gov |
Cyclocondensation Reactions for Heterocyclic System Formationsemanticscholar.orgresearchgate.netnih.govnih.gov
Cyclocondensation reactions of this compound with various bifunctional reagents are a cornerstone for the synthesis of a multitude of heterocyclic systems. semanticscholar.orgresearchgate.netnih.govnih.gov The presence of the nucleophilic hydrazide moiety and the adjacent active methylene (B1212753) group facilitates ring-closure reactions to form stable five- and six-membered heterocyclic rings.
Pyridazinone and its benzo-fused analogs, phthalazinones, are important classes of heterocyclic compounds with diverse biological activities. researchgate.netresearchgate.netosf.ioosi.lvnih.gov this compound can be utilized in the synthesis of these derivatives. For example, reaction with γ-ketoacids can lead to the formation of pyridazin-3(2H)-ones. The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization. Similarly, phthalazinone derivatives can be synthesized from appropriate precursors. osf.io The general approach involves the reaction of the hydrazide with a suitable 1,4-dicarbonyl compound or its equivalent.
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have attracted considerable attention in medicinal chemistry. nih.govnih.govorganic-chemistry.orgijper.orgrsc.org A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. nih.gov this compound can be acylated on the terminal nitrogen, and the resulting diacyl derivative can then be cyclized using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to yield the corresponding 1,3,4-oxadiazole. nih.gov Alternatively, oxidative cyclization of N-acylhydrazones can also lead to the formation of 1,3,4-oxadiazoles. organic-chemistry.org
Table 2: Synthesis of a 1,3,4-Oxadiazole Derivative
| Reactant 1 | Reactant 2 | Dehydrating Agent | Product | Reference |
| This compound | Aromatic Acid | POCl₃ | 2-(Aryl)-5-((p-tolylsulfonyl)methyl)-1,3,4-oxadiazole | researchgate.net |
The pyrazole (B372694) nucleus and its fused derivatives, such as pyrazolo[3,4-d]pyrimidines, are prevalent scaffolds in many biologically active compounds. semanticscholar.orgnih.govsemanticscholar.orgresearchgate.netnih.gov The reaction of this compound with β-ketoesters is a known route to synthesize pyrazolone (B3327878) derivatives. orientjchem.org The reaction likely proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.
Furthermore, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved by reacting the starting hydrazide with suitable pyrimidine (B1678525) precursors or by constructing the pyrimidine ring onto a pre-formed pyrazole. semanticscholar.orgnih.govsemanticscholar.orgresearchgate.net For instance, reaction with a 5-amino-4-cyanopyrazole derivative that has been activated can lead to the formation of the fused pyrazolo[3,4-d]pyrimidine system. semanticscholar.org
Reactions with Unsaturated Compounds (e.g., Styrenes, Acetylenic Esters)nih.govresearchgate.netresearchgate.net
This compound can also undergo addition reactions with activated unsaturated compounds. The nucleophilic character of the hydrazide allows it to react with electron-deficient alkenes and alkynes.
The reaction with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-documented transformation for hydrazides. nih.gov The initial Michael-type addition of the hydrazide to the electron-deficient triple bond is followed by subsequent reactions, which can include cyclization, to afford various heterocyclic products. nih.gov The specific outcome of the reaction can often be controlled by the reaction conditions.
While the reaction with acetylenic esters is established, the reaction of this compound with styrenes is less commonly reported. In general, the addition of a nucleophile to an unactivated alkene like styrene (B11656) is not facile. However, under certain catalytic conditions or if the styrene is substituted with electron-withdrawing groups, addition reactions may be possible. Further research in this area could uncover novel synthetic pathways.
Radical Functionalization via N-Centered Hydrazonyl Radicalsnih.gov
The hydrazide moiety of this compound can be converted into a hydrazone by condensation with an aldehyde or ketone. These N-sulfonylhydrazones are excellent precursors for the generation of N-centered hydrazonyl radicals. Recent advancements, particularly in the field of photoredox catalysis, have enabled the efficient generation of these radicals under mild conditions. lookchem.comcapes.gov.brnih.govacs.org
The generation of the N-centered hydrazonyl radical typically involves a single-electron transfer (SET) process from the corresponding hydrazone anion, which is formed by deprotonation with a mild base. nih.gov The resulting hydrazonyl radical is a versatile intermediate that can undergo a variety of transformations, most notably intramolecular cyclization reactions. nih.govnih.gov
For instance, if the hydrazone derived from this compound contains an appropriately positioned alkene, the N-centered radical can add to the double bond in a 5-exo-trig or 6-endo-trig cyclization fashion to generate cyclic structures such as pyrazolines or tetrahydropyridazines. nih.govnih.gov This strategy provides a powerful tool for the synthesis of complex nitrogen-containing heterocycles.
The general scheme for this transformation is as follows:
Condensation of this compound with an unsaturated aldehyde (e.g., citronellal) to form the corresponding β,γ-unsaturated hydrazone.
Deprotonation of the hydrazone with a base.
Visible-light-induced single-electron oxidation of the hydrazone anion to generate the N-centered hydrazonyl radical.
Intramolecular radical cyclization to form a five- or six-membered ring.
Trapping of the resulting carbon-centered radical to yield the final product.
| Hydrazone Precursor (from this compound and...) | Expected Product of Radical Cyclization |
| 4-Pentenal | Substituted Pyrazoline |
| 5-Hexenal | Substituted Tetrahydropyridazine |
This table illustrates the potential applications of N-centered hydrazonyl radicals derived from the title compound in heterocyclic synthesis.
Formation of Thiosemicarbazide (B42300) Derivativesorganic-chemistry.org
The reaction of the terminal amino group of the hydrazide in this compound with isothiocyanates provides a straightforward and efficient route to 1,4-disubstituted thiosemicarbazide derivatives. irjmets.comresearchgate.net This nucleophilic addition reaction is typically carried out by heating the two components in a suitable solvent, such as ethanol or methanol. mdpi.comnih.gov
The resulting thiosemicarbazides are valuable synthetic intermediates in their own right, serving as precursors for the synthesis of a wide variety of heterocyclic compounds, including thiazoles, triazoles, and thiadiazoles. chemmethod.comresearchgate.net The general reaction is versatile, allowing for the introduction of a wide range of substituents on the thiosemicarbazide backbone by simply varying the isothiocyanate reactant.
| Isothiocyanate Reactant | Product: 1-(2-((4-methylphenyl)sulfonyl)acetyl)-4-(substituent)thiosemicarbazide |
| Phenyl isothiocyanate | 1-(2-((4-methylphenyl)sulfonyl)acetyl)-4-phenylthiosemicarbazide |
| Methyl isothiocyanate | 1-(2-((4-methylphenyl)sulfonyl)acetyl)-4-methylthiosemicarbazide |
| Allyl isothiocyanate | 4-allyl-1-(2-((4-methylphenyl)sulfonyl)acetyl)thiosemicarbazide |
| 4-Chlorophenyl isothiocyanate | 4-(4-chlorophenyl)-1-(2-((4-methylphenyl)sulfonyl)acetyl)thiosemicarbazide |
This table provides examples of thiosemicarbazide derivatives synthesized from this compound.
Knoevenagel Condensation Reactionsorgsyn.org
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgrsc.org The methylene group in this compound is flanked by two electron-withdrawing groups (the sulfonyl group and the acetyl group), rendering the α-protons acidic and thus making it a suitable substrate for the Knoevenagel condensation. lookchem.comresearchgate.net
In this reaction, this compound can be condensed with various aldehydes and ketones in the presence of a basic catalyst, such as piperidine (B6355638) or an amine, to afford the corresponding α,β-unsaturated hydrazides. nih.govresearchgate.net These products, containing a conjugated system, are useful intermediates for further synthetic manipulations, including Michael additions and cycloaddition reactions.
| Carbonyl Reactant | Catalyst | Expected Knoevenagel Product |
| Benzaldehyde | Piperidine | 2-((4-methylphenyl)sulfonyl)-3-phenylacrylohydrazide |
| 4-Nitrobenzaldehyde | Pyrrolidine | 2-((4-methylphenyl)sulfonyl)-3-(4-nitrophenyl)acrylohydrazide |
| Acetone | Sodium ethoxide | 3-methyl-2-((4-methylphenyl)sulfonyl)but-2-enohydrazide |
| Cyclohexanone | Triethylamine | 2-(cyclohexylidene)-2-((4-methylphenyl)sulfonyl)acetohydrazide |
This table illustrates the expected products from the Knoevenagel condensation of this compound with various carbonyl compounds.
Use as Precursors for α-Diazoacetatesorganic-chemistry.org
This compound can serve as a precursor for the synthesis of α-diazoacetates, which are highly valuable reagents in organic synthesis, known for their utility in cyclopropanation, C-H insertion, and Wolff rearrangement reactions. The synthesis of an α-diazoacetate from the title compound would likely proceed through a multi-step sequence involving the formation of an N-tosylhydrazone, a key intermediate in the Bamford-Stevens reaction. organic-chemistry.orgwikipedia.orgjk-sci.comarkat-usa.orgchemtube3d.com
The proposed synthetic route would involve the following steps:
Conversion of the hydrazide group of this compound into an ester, for example, by reaction with an alcohol under acidic conditions. This would yield an α-sulfonyl acetate (B1210297).
The α-sulfonyl acetate would then be transformed into an α-keto ester.
Reaction of the α-keto ester with p-toluenesulfonylhydrazide to form the corresponding N-tosylhydrazone.
Treatment of the N-tosylhydrazone with a base, such as sodium methoxide, would lead to the elimination of p-toluenesulfinic acid and the formation of the desired α-diazoacetate. nih.gov
Alternatively, a more direct route for the synthesis of diazo compounds involves the reaction of a suitable precursor with N,N'-ditosylhydrazine. organic-chemistry.orgorgsyn.org This method has been shown to be effective for the synthesis of various diazoacetates from the corresponding bromoacetates. organic-chemistry.org
| Intermediate | Reagent | Product |
| Ethyl 2-((4-methylphenyl)sulfonyl)acetate | 1. Base, 2. Oxidant | Ethyl 2-oxo-2-((4-methylphenyl)sulfonyl)acetate |
| Ethyl 2-oxo-2-((4-methylphenyl)sulfonyl)acetate | p-Toluenesulfonylhydrazide | Ethyl 2-(2-tosylhydrazono)-2-((4-methylphenyl)sulfonyl)acetate |
| Ethyl 2-(2-tosylhydrazono)-2-((4-methylphenyl)sulfonyl)acetate | Base (e.g., NaOMe) | Ethyl 2-diazo-2-((4-methylphenyl)sulfonyl)acetate |
This table outlines a plausible synthetic pathway for the conversion of a derivative of this compound into an α-diazoacetate.
Bioactivity Profiling and Structure Activity Relationship Sar Studies
General Overview of Observed Biological Activities (excluding clinical trials)
The hydrazide-hydrazone scaffold, particularly derivatives of 2-[(4-Methylphenyl)sulfonyl]acetohydrazide, has emerged as a versatile and privileged structure in medicinal chemistry. mdpi.com These compounds, often referred to as sulfonyl hydrazones, have demonstrated a wide array of pharmacological activities. mdpi.com The inherent structural features of the sulfonylhydrazone moiety, such as its ability to act as both a hydrogen bond donor and acceptor, combined with the potential for diverse substitutions, allow for interaction with various biological targets. mdpi.com Research has extensively profiled these compounds, revealing significant potential in antimicrobial and enzyme inhibitory domains. mdpi.comnih.gov Their bioactivity is often tunable through modification of the aromatic rings and the core hydrazone linker, making them attractive candidates for further drug development. mdpi.comopenaccesspub.org
Derivatives incorporating the sulfonyl hydrazone framework have been consistently reported to possess a broad spectrum of antimicrobial activities. mdpi.com This class of compounds has been investigated for its efficacy against various strains of bacteria, fungi, and mycobacteria. nih.govnih.gov
Antibacterial and Antifungal Activity: The antibacterial and antifungal potential of sulfonyl hydrazones is a subject of ongoing research. Studies have shown that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans. mdpi.comresearchgate.net For instance, certain novel 2,4,6-trimethylbenzenesulfonyl hydrazones have demonstrated antibacterial activity. The structural versatility of the hydrazone core allows for the development of derivatives that can target various bacterial mechanisms, such as DNA gyrase. nih.gov Similarly, various hydrazone derivatives have been identified with fair to excellent antifungal activities, with some compounds showing the ability to reduce C. albicans viability and biofilm formation. nih.gov
Antimycobacterial Activity: A significant area of investigation has been the antimycobacterial properties of sulfonyl hydrazones. Several studies have synthesized and evaluated these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov A series of N-substituted sulfonyl hydrazones demonstrated significant minimum inhibitory concentrations (MIC) against the M. tuberculosis H37Rv strain, with values ranging from 0.07 to 0.32 µM, which are comparable to the first-line anti-TB drug isoniazid. nih.govnih.gov For example, specific sulfonyl hydrazone derivatives, 5g and 5k , exhibited MICs of 0.0763 µM and 0.0716 µM, respectively, coupled with minimal cytotoxicity against normal human and mouse cell lines. nih.gov These findings highlight the potential of the sulfonyl hydrazone scaffold as a new class of lead compounds for developing novel antituberculosis drugs. nih.govnih.gov
| Compound | Substituent Group | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|---|
| 5g | N/A | 0.0763 | nih.gov |
| 5k | N/A | 0.0716 | nih.gov |
The this compound framework and its derivatives have been extensively evaluated as inhibitors of various enzymes implicated in human diseases, particularly neurodegenerative disorders. mdpi.commdpi.com
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolic pathways of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative conditions like Parkinson's disease. nih.govnih.gov Tosylated acyl hydrazone derivatives, which are structurally related to this compound, have been synthesized and assessed for their inhibitory activity against both human MAO isoforms. mdpi.com
Structure-activity relationship studies revealed that substitutions on the benzylidene ring significantly influence both the potency and selectivity of inhibition. For instance, compound 3o , featuring a 3-fluoro substitution, was identified as the most potent inhibitor of MAO-A with a half-maximal inhibitory concentration (IC50) of 1.54 µM. mdpi.com In contrast, compound 3s , with a 3-nitro group, was the most potent MAO-B inhibitor, having an IC50 value of 3.64 µM. mdpi.com Kinetic studies demonstrated that these inhibitions are reversible and competitive. mdpi.com The selectivity of these compounds for one MAO isoform over the other is a critical factor in developing targeted therapies with reduced side effects. nih.gov
| Compound | Substituent Group | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3a | Unsubstituted | 3.35 | > 50 | mdpi.com |
| 3o | 3-Fluoro | 1.54 | > 50 | mdpi.com |
| 3s | 3-Nitro | 14.4 | 3.64 | mdpi.com |
| 3t | 4-Nitro | > 50 | 5.69 | mdpi.com |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in cholinergic neurotransmission, and their inhibition is a primary approach for managing Alzheimer's disease. mdpi.comnih.gov While the sulfonylhydrazone scaffold is noted for its potential anticholinesterase activity, studies on a specific series of tosylated acyl hydrazones showed generally weak inhibition against both AChE and BChE. mdpi.commdpi.com Most of the tested compounds retained over 50% residual enzyme activity at a concentration of 10 µM. mdpi.com An exception was compound 3a , which displayed moderate inhibition of BChE with an IC50 value of 16.1 µM. mdpi.com This suggests that while the general scaffold may possess some affinity for cholinesterases, specific structural modifications would be necessary to achieve potent inhibition.
| Compound | Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3a | AChE | > 50 | mdpi.com |
| BChE | 16.1 |
β-Secretase (BACE-1) is an aspartic protease that plays a critical role in the amyloid cascade, a key pathological pathway in Alzheimer's disease. nih.govrsc.org Inhibition of BACE-1 is therefore a major therapeutic target. nih.gov Interestingly, certain tosylated acyl hydrazone derivatives have demonstrated effective BACE-1 inhibitory activity. mdpi.com Specifically, compounds 3e (2,4-dichloro substitution), 3f (2,6-dichloro substitution), and 3n (2-fluoro substitution) inhibited BACE-1 with IC50 values of 8.63 µM, 9.92 µM, and 8.47 µM, respectively. mdpi.com These potencies were notably lower than that of the quercetin (B1663063) reference standard used in the study, indicating a promising potential for this chemical class as BACE-1 inhibitors. mdpi.com
| Compound | Substituent Group | BACE-1 IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3e | 2,4-Dichloro | 8.63 | mdpi.com |
| 3f | 2,6-Dichloro | 9.92 | mdpi.com |
| 3n | 2-Fluoro | 8.47 | mdpi.com |
Paraoxonase 1 (PON1) is an antioxidant enzyme associated with high-density lipoprotein (HDL) that protects against lipid peroxidation, playing a role in preventing atherosclerosis. nih.govdergipark.org.tr While direct studies on this compound are limited, research on related sulfonamide structures indicates they can act as inhibitors of PON1. For example, general sulfonamides have been shown to effectively inhibit purified human serum PON1 activity. ajol.info One study found that a sulfonamide inhibited PON1 with an IC50 value of 0.81 mM when using paraoxon (B1678428) as a substrate and 0.22 mM with phenylacetate (B1230308) as the substrate. ajol.info Another investigation into novel 1,4-dihydropyridine-substituted sulfonamide derivatives also demonstrated that all synthesized compounds inhibited the PON1 enzyme. researchgate.net These findings suggest that the sulfonamide group, a key feature of the this compound structure, is capable of interacting with and inhibiting the PON1 enzyme.
Enzyme Inhibitory Activities
DNA Gyrase Inhibition
DNA gyrase is a critical bacterial enzyme that controls the topological state of DNA and is a validated target for antibacterial agents. researchgate.netmdpi.com The inhibition of its ATPase activity, located in the GyrB subunit, is a key mechanism for several natural and synthetic antibiotics. researchgate.net While direct studies on this compound are limited, related sulfonylhydrazone and N-phenylpyrrolamide derivatives have been investigated as potential DNA gyrase inhibitors. researchgate.netrsc.org
Research into novel bacterial DNA gyrase inhibitors has identified various chemical scaffolds capable of this activity. nih.gov For instance, a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were identified as potent DNA gyrase inhibitors, with some compounds showing better activity than the reference drug ciprofloxacin. als-journal.com The development of new templates is driven by the need to overcome resistance and toxicity associated with existing antibiotics. als-journal.com The sulfonylhydrazone structure is considered a valuable pharmacophore in drug design, and molecular docking studies have suggested that these compounds could interact with the enoyl-ACP reductase (InhA) receptor, indicating their potential as lead compounds for novel antituberculosis drugs. researchgate.net
Table 1: DNA Gyrase Inhibitory Activity of Selected Compounds
| Compound Class | Example Compound | Target Organism | IC50 | Reference |
|---|---|---|---|---|
| N-phenylpyrrolamide | Compound 22e | E. coli | Low nM range | rsc.org |
| Thiazole Derivative | Compound 5h | Bacterial | 3.52 µg/mL | als-journal.com |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in crucial physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma and cancer. nih.govrsc.org Sulfonamides are the primary class of CA inhibitors. nih.gov Derivatives incorporating the benzenesulfonamide (B165840) scaffold, structurally related to this compound, have been extensively studied for their inhibitory effects on different human CA (hCA) isoforms.
Studies on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have revealed isoform-selective inhibitors for hCA I, II, IX, and XII. nih.gov For example, within one series, a derivative featuring a 5-chloro-2-hydroxyphenyl substitution was found to be a potent hCA II inhibitor. nih.gov Another study on pyrazole-based benzenesulfonamides also identified derivatives that were more active inhibitors than the standard drug acetazolamide (B1664987) against hCA II, IX, and XII. rsc.org The sulfonyl semicarbazide (B1199961) scaffold has also yielded potent inhibitors, with several compounds showing subnanomolar affinity for hCA XII and high selectivity over other isoforms. nih.gov
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Sulfonamide Derivatives | Compound Class | Compound | hCA II (IC50/Ki) | hCA IX (IC50/Ki) | hCA XII (IC50/Ki) | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyrazole-benzenesulfonamide | Compound 4k | 0.24 µM | - | - | rsc.org | | Pyrazole-benzenesulfonamide | Compound 4j | - | 0.15 µM | - | rsc.org | | Pyrazole-benzenesulfonamide | Compound 4g | - | - | 0.12 µM | rsc.org | | Sulfonyl Semicarbazide | Series 5-13 | 5-20 fold less than XII | 26-114 fold less than XII | 0.59–0.79 nM (pKi) | nih.gov |
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making the development of new antioxidant agents a significant area of research. nih.gov Sulfonylhydrazones and related hydrazide derivatives have been recognized for their neuroprotective properties, which are attributed in part to their antioxidant activities. mdpi.com
The antioxidant potential of these compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov In a study of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, several compounds showed antioxidant activity greater than that of the well-known antioxidant ascorbic acid. nih.gov For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and a hydrazone bearing a naphthalene (B1677914) moiety were found to be approximately 1.4 times more effective at scavenging DPPH radicals than ascorbic acid. nih.gov Similarly, another derivative with a thiophene (B33073) moiety was 1.26 times more active. nih.gov The presence of hydroxyl groups on the phenyl ring of certain thiazolone analogs has also been shown to correlate with strong antioxidant activity. mdpi.com
Cytotoxicity in Cell Lines (non-clinical context)
The antiproliferative and cytotoxic effects of derivatives related to this compound have been evaluated against various human cancer cell lines. Sulfonylhydrazones, in particular, have been investigated for their ability to inhibit tumor growth. mdpi.com
One study synthesized novel indole-based sulfonylhydrazones and tested their cytotoxicity against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines. mdpi.com Compound 3b was highly potent against MCF-7 cells with an IC50 value of 4.0 μM, while compound 3f was effective against MDA-MB-231 cells with an IC50 of 4.7 μM. mdpi.com Other research on sulfonamide derivatives showed significant cytotoxic effects against breast cancer cell lines (MDA-MB-468 and MCF-7) and cervical cancer cells (HeLa). nih.gov For example, against the MDA-MB-468 cell line, the tested sulfonamides had IC50 values below 30 μM. nih.gov Acridine/sulfonamide hybrids have also been identified as promising anticancer agents, with compound 8b showing potent activity against HepG2, HCT-116, and MCF-7 cell lines with IC50 values of 14.51, 9.39, and 8.83 µM, respectively. mdpi.com
Table 3: Cytotoxicity (IC50) of Selected Derivatives in Human Cancer Cell Lines
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Indole-Sulfonylhydrazone | Compound 3b | MCF-7 | 4.0 | mdpi.com |
| Indole-Sulfonylhydrazone | Compound 3f | MDA-MB-231 | 4.7 | mdpi.com |
| Sulfonamide Derivative | Various | MDA-MB-468 | < 30 | nih.gov |
| Sulfonamide Derivative | Various | MCF-7 | < 128 | nih.gov |
| Acridine/Sulfonamide Hybrid | Compound 8b | HCT-116 | 9.39 | mdpi.com |
Anti-inflammatory Properties
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for treating pain and inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. brieflands.com Significant research has been directed towards developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition. nih.gov The 4-methylsulfonylphenyl moiety is a key structural feature of several selective COX-2 inhibitors.
A series of 4-methylsulfonylphenyl derivatives were synthesized and screened for preferential COX-2 inhibition. nih.gov Several of the new compounds showed clear preferential activity, with selective indices for compounds 4 , 6b , and 6e being 124, 131, and 119, respectively. nih.gov In vivo anti-inflammatory activity was confirmed using the rat paw edema method, where compound 4 achieved a 71% inhibition. nih.gov Other studies on acetohydrazide derivatives have also demonstrated significant anti-inflammatory activity. For example, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide showed a 32-58% reduction in inflammation in a carrageenan-induced rat paw edema assay. brieflands.com Benzimidazole (B57391) derivatives containing a sulfonyl acetohydrazide structure have also shown potent anti-inflammatory effects. researchgate.net
Other Reported Activities
The versatile sulfonylhydrazone and sulfonamide scaffolds have been explored for a wide range of other biological activities.
Anticonvulsant: Benzimidazole derivatives, which can incorporate the sulfonyl acetohydrazide moiety, have been reported to possess anticonvulsant properties. researchgate.net Hydantoin derivatives are another class of well-known anticonvulsants. researchgate.net
Antitumor/Antiproliferative: As detailed in the cytotoxicity section, many derivatives show potent activity against cancer cell lines. mdpi.comnih.govmdpi.com The antiproliferative activity of benzimidazoles has also been noted. researchgate.net
Antidiabetic: Sulfonamide derivatives have been investigated for their antidiabetic potential, with some acting as α-glucosidase and α-amylase inhibitors. researchgate.netresearchgate.net The mechanism is thought to be similar in part to sulfonylureas, which enhance insulin (B600854) secretion. researchgate.net Certain 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been developed as GPR119 agonists for the treatment of type 2 diabetes. nih.gov
Anti-HIV: The benzimidazole nucleus has been associated with anti-HIV activity. researchgate.net
Other Activities: The sulfonylhydrazone scaffold is known to exhibit a broad spectrum of pharmacological activities, including antibacterial and antifungal effects. mdpi.com
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of derivatives based on the this compound scaffold is highly dependent on their specific structural features. SAR studies help to elucidate the influence of different substituents and functional groups on their potency and selectivity. nih.gov
For carbonic anhydrase inhibition , SAR analysis of benzenesulfonamides revealed that the nature and position of substituents on the aromatic or heterocyclic rings are critical for isoform selectivity. For instance, in one series of pyrazole (B372694) carboxamides, a 5-chloro-2-hydroxyphenyl substitution was most favorable for hCA II inhibition, whereas a simple 2-hydroxyphenyl substitution had a negative effect. nih.gov This highlights the importance of specific steric and electronic interactions within the enzyme's active site.
In the context of cytotoxicity , a Quantitative Structure-Activity Relationship (QSAR) analysis of indole-sulfonylhydrazones identified key structural determinants for anticancer activity. mdpi.com The presence of a non-substituted phenyl ring and specific substituents on the indole (B1671886) ring (such as 5-methoxy, 1-acetyl, or 5-chloro) significantly enhanced cytotoxic activity against breast cancer cells. mdpi.com
For anti-inflammatory activity , the 4-methylsulfonylphenyl group is a well-established pharmacophore for COX-2 selectivity. nih.gov Modifications to the acetohydrazide part of the molecule also impact activity. For example, converting the hydrazide to a hydrazone with a 4-chlorobenzylidene group resulted in a potent anti-inflammatory agent. brieflands.com
The SAR for antidiabetic sulfonamide derivatives indicates that compounds with a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group were more active than those with a simpler 4-chlorobenzene-1-sulfonyl group, suggesting that the additional amide linkage (NH-CO) contributes positively to the activity. researchgate.net
Impact of Substituent Effects on Biological Efficacy
The nature and position of substituents on the aromatic ring of hydrazide and sulfonamide derivatives are critical determinants of their biological efficacy. The parent compound features a methyl group at the para- (4-) position of the phenyl ring. The effects of various substituents have been systematically studied in related structures to establish a clear structure-activity relationship.
Generally, the introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, in studies of related hydrazide-hydrazones, compounds with electron-withdrawing groups such as nitro (NO₂), bromine (Br), or iodine (I) on the phenyl ring tend to exhibit enhanced antibacterial activity compared to those with electron-donating groups like methoxy (B1213986) (OCH₃) or hydroxyl (OH). rsc.org The position of these substituents is also crucial for activity. rsc.org
Furthermore, the incorporation of fluorine atoms can significantly impact bioactivity by increasing the molecule's hydrophobicity and metabolic stability, while also decreasing the hydrogen-bond basicity of nearby functional groups due to strong inductive effects. nih.gov These established principles suggest that modifying the 4-methylphenyl group of this compound could systematically tune its biological profile.
Table 1: Influence of Phenyl Ring Substituents on Antibacterial Activity of Hydrazide Derivatives This table is a generalized representation based on findings from related hydrazide compounds.
| Substituent Type | Example Groups | General Effect on Antibacterial Efficacy |
|---|---|---|
| Electron-Withdrawing | -NO₂, -Br, -Cl, -I | Generally enhances activity |
| Electron-Donating | -OCH₃, -OH, -CH₃ | Generally results in lower or moderate activity |
Role of the Sulfonyl Moiety in Biological Interactions
The sulfonyl (-SO₂-) group is a cornerstone of the molecule's structure and a well-recognized pharmacophore in drug design. Its physicochemical properties enable it to play a pivotal role in mediating interactions with biological targets. mdpi.com The sulfonyl group can act as a hydrogen bond acceptor, allowing it to form strong connections with amino acid residues in the active sites of enzymes and receptors.
This moiety is also structurally significant. Its tetrahedral geometry can impose conformational constraints on the molecule, forcing it into a specific three-dimensional shape that may be optimal for binding to a biological target. Furthermore, the sulfonyl group is relatively stable and can enhance the metabolic stability of a drug by blocking sites that are otherwise vulnerable to metabolic degradation. In many contexts, it serves as a bioisostere for carbonyl or carboxyl groups.
In the specific class of sulfonamides, the sulfonyl group is essential for their mechanism of action. For example, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria, by mimicking the natural substrate, p-aminobenzoic acid (PABA).
Influence of Acetohydrazide Linker in Derivative Bioactivity
The linker itself is not merely a spacer; it plays a critical role in the stability, solubility, and pharmacokinetic properties of the entire molecule. In the context of drug design, particularly for drug conjugates, the choice of linker chemistry is crucial for ensuring that the active component is released at the target site under specific physiological conditions. For example, some hydrazone linkers are designed to be acid-cleavable, releasing their payload in the acidic environment of tumors or lysosomes. The aryl hydrazide linker is noted for its stability during chemical synthesis and its ability to be cleaved under mild oxidative conditions, making it a valuable tool in constructing complex molecules.
Mechanistic Insights into Biological Action (Molecular Level)
Understanding the molecular-level mechanisms provides a deeper insight into how this compound and its derivatives exert their biological effects, from inducing programmed cell death to inhibiting specific enzymes.
Apoptosis Induction Pathways (e.g., Bax/Bcl-2 Expression)
While direct studies on this compound are limited, research on structurally related compounds provides valuable insights into potential apoptotic mechanisms. For example, a platinum(II) complex incorporating a 4-methylbenzoylhydrazide ligand was shown to induce significant apoptosis in MCF-7 breast cancer cells and cause cell cycle arrest at the G2 phase.
Other studies on sulfonyl derivatives have pointed towards the mitochondrial pathway of apoptosis. A series of 2-sulfonyl-pyrimidinyl derivatives were found to act as potent apoptosis inhibitors by stabilizing mitochondrial respiratory complex II. Conversely, a novel organoarsenic compound was found to induce apoptosis through the mitochondrial pathway, interestingly acting in a manner independent of the expression levels of the anti-apoptotic protein Bcl-2. These findings suggest that compounds containing sulfonyl and hydrazide moieties can modulate apoptosis through various mechanisms, often involving the mitochondria, though the specific role of the Bax/Bcl-2 protein family may vary and requires specific investigation for each compound.
Effect on Bacterial Lipid Peroxidation
The antibacterial mechanisms for many compounds involve the disruption of the bacterial cell envelope. Lipid peroxidation, a process of oxidative degradation of lipids, leads to cell membrane damage and is a known consequence of bactericidal antibiotic action. This process results in the destruction of phospholipid acyl chains and the production of toxic aldehydes, which alters membrane fluidity and function. While this is a known mechanism of cellular damage, specific studies detailing the effect of this compound or its close sulfonylhydrazide relatives on bacterial lipid peroxidation are not extensively documented in the current scientific literature. Further research is needed to determine if this pathway is a significant component of its antimicrobial activity.
Enzyme Binding Site Specificity
The specificity of sulfonylhydrazide derivatives towards certain enzymes is a key aspect of their biological action. The sulfonyl group is crucial for forming directed interactions within enzyme active sites. Molecular docking and inhibition studies on related sulfonamide-containing compounds have revealed specific binding modes.
For example, sulfonamide-based inhibitors of acetylcholinesterase have been shown to bind through a combination of hydrogen bonds with residues like Asp74 and π-π stacking interactions with aromatic residues such as Tyr341 and Trp286. Similarly, inhibitors of α-glucosidase are stabilized in the active site by hydrogen bonds with key residues like Glu277 and His351.
A prominent target class for sulfonamides is the carbonic anhydrase (CA) family of enzymes. These inhibitors typically coordinate to the zinc ion located deep within the active site, a mode of binding that accounts for their high potency against isoforms like CA I and CA II. This body of evidence indicates that the this compound scaffold has the potential for specific and high-affinity interactions with a range of enzymes, driven by the distinct chemical properties of its sulfonyl and hydrazide components.
Table 2: Examples of Enzyme Inhibition by Related Sulfonamide/Hydrazide Scaffolds
| Enzyme Target | Key Interacting Residues (Example) | Type of Interaction |
|---|---|---|
| Acetylcholinesterase (AChE) | Asp74, Tyr341, Trp286 | Hydrogen Bonding, π-π Stacking |
| α-Glucosidase | Glu277, His351 | Hydrogen Bonding |
Applications in Chemical Synthesis and Materials Science
Building Blocks for Heterocyclic Scaffolds
Hydrazides are well-established as valuable precursors in the synthesis of a wide array of heterocyclic systems. nih.gov The 2-[(4-Methylphenyl)sulfonyl]acetohydrazide molecule serves as a key starting material for the construction of various nitrogen- and oxygen-containing heterocycles, leveraging the reactivity of its hydrazide functional group.
Acid hydrazides are frequently employed in cyclization reactions to form stable five-membered rings. One of the most common applications is in the synthesis of 1,3,4-oxadiazoles. ijper.orgnih.gov The general synthetic route involves the reaction of the acid hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration using agents like phosphorus oxychloride. nih.gov This methodology allows for the creation of a diverse library of 2,5-disubstituted 1,3,4-oxadiazoles. ijper.org
Similarly, the hydrazide moiety is integral to the formation of triazole rings. Various synthetic strategies exist for producing 1,2,4-triazoles from hydrazide precursors. chemistryjournal.net Furthermore, N-tosylhydrazones, which are structurally related to the title compound, are used as key substrates in the diversity-oriented synthesis of 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-selenadiazoles. organic-chemistry.org These reactions often proceed by activating the tosylhydrazone, for instance with N-chlorosuccinimide, to facilitate cyclization with various odorless reaction partners like cyanamide (B42294) or potassium thiocyanate. organic-chemistry.org
The table below summarizes some of the heterocyclic scaffolds that can be synthesized from hydrazide precursors like this compound.
| Heterocyclic Scaffold | General Precursors | Key Reaction Type |
| 1,3,4-Oxadiazole | Acid Hydrazide, Carboxylic Acid/Acyl Chloride | Cyclodehydration |
| 1,2,4-Triazole | Acid Hydrazide, Thiocarbohydrazide/Thiosemicarbazide (B42300) | Condensation/Cyclization |
| 1,3,4-Thiadiazole | N-Tosylhydrazone, Potassium Thiocyanate | Cyclization |
| 1,3,4-Selenadiazole | N-Tosylhydrazone, Potassium Selenocyanate | Cyclization |
Ligands in Coordination Chemistry
The field of coordination chemistry often utilizes ligands containing nitrogen and oxygen donor atoms to form stable complexes with transition metals. sapub.org Hydrazide derivatives, including hydrazones, are known to act as excellent chelators for metal ions, forming complexes with a range of biological and industrial applications. sapub.orgderpharmachemica.com The formation of hydrazide-transition metal coordination complexes has also been explored as a method for toughening hydrogels. nih.gov
The structure of this compound contains several potential coordination sites: the nitrogen atoms of the hydrazide group, the carbonyl oxygen, and the oxygen atoms of the sulfonyl group. In principle, these sites could allow the molecule to act as a bidentate or even polydentate ligand, coordinating to a central metal ion to form stable chelate rings. nih.gov However, based on available scientific literature, the specific application of this compound as a ligand in coordination chemistry is not well-documented. While numerous studies report the synthesis of metal complexes with other hydrazide or hydrazone ligands, derpharmachemica.comsemanticscholar.orgresearchgate.net dedicated research into the coordination behavior of this particular tosyl-substituted acetohydrazide appears to be limited.
Precursors for Specialized Reagents (e.g., α-Diazoacetates)
One of the most significant applications of sulfonylhydrazone derivatives is their use as stable precursors for highly reactive diazo compounds. nih.gov N-tosylhydrazones, derived from the condensation of an aldehyde or ketone with tosylhydrazide, are key intermediates in the Bamford-Stevens and Shapiro reactions, which generate alkenes via a diazo intermediate. wikipedia.orgarkat-usa.orgorganic-chemistry.org
The decomposition of hydrazones is a common and facile method for the synthesis of diazo compounds. nih.gov The Bamford-Stevens reaction, for instance, involves the treatment of a tosylhydrazone with a strong base to yield a diazo compound, which then eliminates nitrogen gas to form a carbene or a carbenium ion, depending on the solvent. organic-chemistry.orgjk-sci.com
Reaction Scheme: General Bamford-Stevens Reaction
Where Ts represents the tosyl (p-toluenesulfonyl) group.
This established reactivity of N-tosylhydrazones suggests that this compound could potentially serve as a precursor to a specialized diazo reagent, specifically a diazoacetamide (B1201003) derivative. The N-acyl structure of the target compound differs from the more common N-tosylhydrazones derived from simple ketones, but the underlying principle of base-induced elimination to form a diazo group is analogous. Such diazoacetamide reagents are valuable in organic synthesis for reactions like cyclopropanation and X-H insertion.
Development of Novel Organic Salts
The development of novel organic salts, including ionic liquids and energetic materials, often relies on precursors that can be readily protonated or deprotonated to form stable cations or anions. While the this compound molecule possesses acidic protons (on the hydrazide nitrogens) and basic sites (the carbonyl and sulfonyl oxygens), its use in the specific development of novel organic salts is not prominently featured in the scientific literature. Research in this area typically focuses on other classes of compounds designed for specific properties related to ion formation and stability.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
The synthesis of sulfonyl hydrazides has traditionally relied on established methods, but recent advancements point toward more efficient, sustainable, and versatile synthetic strategies. Future research could focus on adapting these modern techniques for the synthesis of 2-[(4-Methylphenyl)sulfonyl]acetohydrazide and its analogs.
One significant area of exploration is the use of electrosynthesis . This method offers a green and efficient alternative to conventional reagents for generating sulfonyl radicals from sulfonyl hydrazides, which can then be used in a variety of chemical transformations. researchgate.netnih.govnih.govnih.govacs.org The application of electrosynthesis could lead to novel, high-yield pathways for creating derivatives through C-S, C-C, or C-N bond formations. researchgate.netnih.govnih.govnih.govacs.org
Another promising direction is the development of novel catalytic systems . While some synthetic routes exist, the exploration of new catalysts could provide milder reaction conditions and improved yields. For instance, metal-catalyzed and metal-free protocols have recently been developed for constructing C-S bonds using sulfonyl hydrazides as a key reagent. researchgate.net Research into photocatalytic methods, which utilize visible light to initiate reactions, also presents an innovative and environmentally friendly approach to synthesizing complex molecules from sulfonyl hydrazide precursors. wikipedia.org
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Electrosynthesis | Green chemistry, high efficiency, avoids harsh chemical oxidants. | Optimization of electrode materials and reaction conditions for radical generation. |
| Novel Catalysis | Milder reaction conditions, higher yields, greater functional group tolerance. | Development of new transition-metal or organocatalysts for C-S bond formation. |
| Photocatalysis | Uses visible light as a renewable energy source, sustainable. | Designing photosensitizers that are efficient for activating sulfonyl hydrazides. |
| Solvent-Free Methods | Environmentally friendly, simplified purification. | Investigating solid-state or high-temperature reactions promoted by green catalysts. acs.org |
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods like 1H-NMR, 13C-NMR, and FT-IR are essential for routine characterization, advanced techniques can provide deeper insights into the structure, conformation, and purity of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of reaction products, impurities, or metabolites. acs.org Techniques such as ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometry can provide exact mass measurements, which are invaluable for confirming molecular formulas and elucidating fragmentation patterns of novel derivatives. acs.org
Furthermore, multidimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) , can be employed for the complete and unequivocal assignment of all proton and carbon signals, especially for more complex, next-generation derivatives. These advanced methods are critical for confirming the precise connectivity of atoms within a molecule. hygeiajournal.com The use of these sophisticated analytical tools will be indispensable for validating the structures of newly synthesized compounds and for studying their behavior in complex biological or material systems.
Refined Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the biological activity and properties of new molecules, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. For this compound, computational modeling represents a significant opportunity for the rational design of derivatives with enhanced bioactivity.
Quantitative Structure-Activity Relationship (QSAR) studies are a key area for future research. By developing 2D and 3D-QSAR models, researchers can identify the key molecular fragments and spatial arrangements that are critical for a desired biological effect. rsc.orgmdpi.comscispace.comgoogle.com For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive 3D-QSAR models that correlate the steric, electrostatic, and hydrophobic fields of molecules with their biological activity. rsc.orggoogle.com
Molecular docking simulations can provide insights into how these molecules might interact with specific biological targets, such as enzymes or receptors. acs.org This information is vital for understanding potential mechanisms of action and for designing derivatives with improved binding affinity and selectivity. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be performed in silico to assess the drug-likeness of newly designed compounds at an early stage, helping to prioritize the most promising candidates for synthesis. rsc.org
| Computational Technique | Application for Derivative Design | Predicted Outcomes |
| 2D-QSAR | Identifies key molecular fragments contributing to bioactivity. | Structure-activity rules, guidance on important functional groups. scispace.com |
| 3D-QSAR (CoMFA/CoMSIA) | Explores the 3D spatial requirements for optimal interaction with a biological target. | Contour maps indicating favorable/unfavorable regions for steric, electrostatic, and hydrophobic groups. mdpi.comgoogle.com |
| Molecular Docking | Simulates the binding pose and affinity of a molecule within a target's active site. | Binding energies, identification of key interacting residues, mechanism of inhibition. acs.org |
| ADMET Prediction | Assesses pharmacokinetic and toxicity properties in silico. | Profiles of absorption, distribution, metabolism, excretion, and toxicity. rsc.org |
Deeper Mechanistic Studies of Bioactivity at the Molecular Level
While many sulfonyl-containing compounds are known to possess biological activity, the precise molecular mechanisms are often not fully understood. For this compound, future research should aim to move beyond preliminary screening and delve into detailed mechanistic studies.
A crucial step will be the identification of specific molecular targets. For instance, sulfonylurea drugs, a related class of compounds, are known to exert their hypoglycemic effects by binding to the sulfonylurea receptor (SUR1) subunit of ATP-sensitive potassium channels in pancreatic β-cells. mdpi.comwikipedia.org Similar in-depth studies are needed to determine if this compound or its derivatives interact with specific receptors, enzymes, or signaling pathways.
Investigating the compound's effect on cellular processes is another important avenue. This could involve studying its impact on cell cycle progression, apoptosis, or specific metabolic pathways. Understanding these interactions at the molecular level is fundamental for validating the compound as a potential therapeutic lead and for guiding the development of more potent and selective next-generation derivatives.
Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity Profiles
The core structure of this compound serves as a versatile scaffold for the design and synthesis of new derivatives with potentially enhanced biological activities. The hydrazide-hydrazone moiety is considered a "privileged" structure in medicinal chemistry due to its ability to form stable complexes with biological targets. nih.gov
Future synthetic efforts could focus on several modification strategies:
Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro, methoxy (B1213986) groups) onto the 4-methylphenyl ring could modulate the electronic properties and lipophilicity of the molecule, potentially improving its interaction with biological targets.
Derivatization of the Acetohydrazide Moiety: The terminal nitrogen of the hydrazide can be condensed with various aldehydes and ketones to form a wide array of hydrazone derivatives. hygeiajournal.comnih.gov This approach allows for the introduction of diverse structural motifs, which can be tailored to fit the active sites of specific enzymes or receptors.
Alteration of the Sulfonyl Linker: The length and nature of the linker between the sulfonyl group and the hydrazide could be modified to optimize the spatial orientation of the key functional groups.
These synthetic explorations, guided by the computational models described in section 8.3, could lead to the discovery of novel compounds with significantly improved potency and selectivity for various therapeutic targets. mdpi.com
Potential for Material Science Applications
Beyond biological applications, the structural features of this compound suggest potential utility in the field of material science.
Organic Semiconductors: Organosulfur compounds, particularly those containing aromatic rings and conjugated systems, are foundational to the field of organic electronics. wikipedia.org Thiophene-fused polycyclic aromatic hydrocarbons, for example, are known to be effective organic semiconductors. electronicspecifier.com The presence of the sulfur atom and phenyl ring in the this compound scaffold suggests that its derivatives, particularly those extended into larger π-conjugated systems, could be investigated for their semiconducting properties. The interaction of organosulfur compounds with materials like graphene has also been shown to modify electronic properties. mdpi.com
Catalysts: Hydrazone derivatives have been explored as catalysts in various organic reactions. researchgate.netresearchgate.net Their ability to coordinate with metal ions or to participate in hydrogen bonding makes them candidates for designing new, efficient catalysts for fine chemical synthesis. Future work could explore the catalytic activity of metal complexes derived from this compound or its hydrazone derivatives.
Chemical Sensors: The hydrazide and hydrazone functionalities are known to act as effective binding sites for ions and small molecules, making them attractive components for chemical sensors. mdpi.com Derivatives of this compound could be designed as chemosensors that signal the presence of specific analytes through a change in color or fluorescence. mdpi.com For example, sensors based on related structures have been developed for detecting hydrazine (B178648) and sulfonamides. scispace.commdpi.comrsc.orgrsc.orgrsc.org The development of sensors based on this scaffold for environmental or industrial monitoring is a viable and exciting research direction.
Q & A
Q. What are the standard synthetic protocols for 2-[(4-methylphenyl)sulfonyl]acetohydrazide, and what reaction conditions are critical for high yield?
The synthesis typically involves condensation of hydrazide derivatives with sulfonyl-containing precursors. Key steps include refluxing in polar aprotic solvents (e.g., methanol/chloroform mixtures with catalytic acetic acid) and controlling reaction time (4–5 hours). Temperature (70–80°C) and stoichiometric ratios of reactants (1:1 molar ratio) are critical for optimal yields (~85–91%). Analytical monitoring via TLC (chloroform:methanol 7:3) ensures reaction completion . Solvent choice significantly impacts purity; DMSO enhances solubility but may require post-reaction purification .
Q. Which spectroscopic techniques are routinely used to confirm the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic protons (δ 7.2–7.8 ppm) and sulfonyl/methyl groups. Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 295). Infrared (IR) spectroscopy identifies functional groups (N-H stretch ~3200 cm⁻¹, S=O ~1350 cm⁻¹). X-ray crystallography, using software like SHELXL, validates 3D geometry .
Q. How is the purity of this compound assessed in academic settings?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Purity >98% is achievable via recrystallization from ethanol or methanol. Thin-Layer Chromatography (TLC) with iodine visualization provides rapid qualitative checks .
Advanced Research Questions
Q. What methodologies are employed to optimize reaction conditions for synthesizing derivatives of this compound?
Design of Experiments (DoE) frameworks, such as response surface methodology, systematically vary parameters (temperature, solvent polarity, catalyst concentration). For example, sulfuric acid (0.5 mL) in DMF/ethanol mixtures accelerates Schiff base formation in derivatives . Kinetic studies (e.g., varying reflux duration) identify rate-limiting steps .
Q. How can researchers resolve contradictions in reported bioactivity data for sulfonylacetohydrazide analogs?
Discrepancies in IC₅₀ values (e.g., α-glucosidase inhibition) may arise from assay conditions (pH, substrate concentration) or structural variations (e.g., substituents on the aryl ring). Cross-validation using standardized protocols (e.g., acarbose as a positive control) and molecular docking (AutoDock Vina) to compare binding affinities can clarify SAR trends .
Q. What strategies are effective for enhancing the stability of this compound in aqueous solutions?
Lyophilization in phosphate buffers (pH 6–7) minimizes hydrolysis. Storage at –20°C in amber vials prevents photodegradation. Co-solvents like DMSO (10% v/v) improve solubility without compromising stability over 72 hours .
Q. How can crystallographic data address ambiguities in the stereochemistry of hydrazone derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement resolves E/Z isomerism in hydrazone moieties. Hydrogen bonding networks (e.g., N–H···O interactions) and torsion angles (<5° for planar structures) confirm configuration .
Methodological Challenges and Solutions
Q. What experimental approaches reconcile low yields in multi-step syntheses of sulfonylacetohydrazide derivatives?
Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane gradient) improves step efficiency. Catalytic additives (e.g., triethylamine for Schiff base formation) enhance reaction kinetics. Yields increase from ~50% to >80% with microwave-assisted synthesis (100°C, 30 minutes) .
Q. How can researchers quantify trace impurities in this compound batches?
LC-MS/MS with multiple reaction monitoring (MRM) detects impurities at ppm levels. Quantitative ¹H NMR (qNMR) using maleic acid as an internal standard provides absolute purity metrics .
Q. What computational tools predict the biological activity of novel this compound analogs?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) linked to antioxidant potential. Molecular dynamics simulations (GROMACS) model membrane permeability for antimicrobial candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
